molecular formula C6H6FNO B2822454 O-(2-fluorophenyl)hydroxylamine CAS No. 128080-07-9

O-(2-fluorophenyl)hydroxylamine

Cat. No. B2822454
M. Wt: 127.118
InChI Key: RZDAMQLLWGWRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-fluorophenyl)hydroxylamine is an organic compound with the molecular weight of 163.58 . It is a hydrochloride salt and its IUPAC name is O-(2-fluorophenyl)hydroxylamine hydrochloride .


Synthesis Analysis

The synthesis of O-(2-fluorophenyl)hydroxylamine and its analogues has been reported in the literature . The synthetic methodology gives access to O-((ferrocenyl)(aryl)methyl)hydroxylamines, a class of compounds not yet reported in the literature . The synthesis involves the reaction of the starting material until complete consumption is confirmed by TLC .


Molecular Structure Analysis

The InChI code for O-(2-fluorophenyl)hydroxylamine is 1S/C6H6FNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H . This compound contains a fluorophenyl group attached to a hydroxylamine group .


Chemical Reactions Analysis

O-(2-fluorophenyl)hydroxylamine is a derivative of hydroxylamines . Hydroxylamines are known to exhibit remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .


Physical And Chemical Properties Analysis

O-(2-fluorophenyl)hydroxylamine is a hydrochloride salt . The molecular weight of this compound is 163.58 .

Scientific Research Applications

Fluorescence Probes and Biosensors

O-(2-fluorophenyl)hydroxylamine derivatives have been explored for their potential as highly selective and sensitive fluorescence probes. Such compounds demonstrate specific interactions with certain ions or molecules, enabling the detection and quantification of these targets within complex biological matrices. For example, rhodamine B hydroxylamide has been characterized as a selective and sensitive fluorescence probe for copper(II), showcasing its utility in detecting Cu(2+) directly in human serum. This application is crucial for understanding copper's role in biological systems and its implications for health and disease Chen et al., 2009.

Bioactivation and Pharmacokinetics

The bioactivation and pharmacokinetics of drugs containing O-(2-fluorophenyl)hydroxylamine structures have been studied, highlighting the importance of cytochrome P450 enzymes in the metabolic processing of these compounds. For instance, fluorinated 2-aryl-benzothiazole antitumor molecules undergo bioactivation mediated by cytochromes P450 1A1 and 2W1, leading to the formation of reactive intermediates that contribute to their antitumor activity. Conversely, cytochrome P450 2S1 is involved in the deactivation of these compounds, attenuating their anticancer effects. This interplay between activation and deactivation pathways is critical for optimizing the therapeutic efficacy and safety of such drugs Wang & Guengerich, 2012.

Synthetic Applications

The synthetic versatility of O-(2-fluorophenyl)hydroxylamine derivatives has been leveraged in the development of novel chemical methodologies. These compounds serve as intermediates in the formation of various chemical bonds and structures, including C-N, N-N, O-N, and S-N bonds. Such reactions enable the efficient synthesis of a wide range of organic molecules, including pharmaceuticals and materials with specific functionalities. The ability to perform stereo- and regioselective transformations without the need for expensive metal catalysts is particularly advantageous in the context of green chemistry and sustainable development Sabir et al., 2018.

properties

IUPAC Name

O-(2-fluorophenyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDAMQLLWGWRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)ON)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-fluorophenyl)hydroxylamine

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